molecular formula C9H10ClNO2 B1438647 Methyl 3-amino-5-chloro-4-methylbenzoate CAS No. 1092307-46-4

Methyl 3-amino-5-chloro-4-methylbenzoate

Cat. No.: B1438647
CAS No.: 1092307-46-4
M. Wt: 199.63 g/mol
InChI Key: KRSUGRZNOLSQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-chloro-4-methylbenzoate is a chemical compound intended for research use only; it is not for diagnostic or therapeutic uses. This benzoate ester features both amino and chloro substituents on its aromatic ring, a structure common in the synthesis of more complex molecules for pharmaceutical and material science research . As a biochemical reagent, it serves as a valuable building block or intermediate in organic synthesis and for life science-related investigations . Researchers utilize such compounds in developing active pharmaceutical ingredients (APIs) and their impurities or related substances . Proper handling procedures should be followed, as similar compounds may cause skin and eye irritation . This product must be stored in a cool, dark place, potentially under an inert atmosphere, to ensure its stability and longevity . Note: The specific CAS Number, molecular weight, melting point, and other physicochemical properties for this exact compound should be verified from authoritative sources and added here.

Properties

IUPAC Name

methyl 3-amino-5-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUGRZNOLSQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Sequential Nitration, Reduction, and Chlorination of m-Toluic Acid Derivatives

This method uses m-toluic acid (3-methylbenzoic acid) as the starting material and involves three main steps:

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Nitration m-Toluic acid + 60-75% Nitric acid, 0-20 °C, 1-2 h 2-nitro-3-methylbenzoic acid High Preferably 63.5-70% nitric acid; controlled temperature to avoid over-nitration
2 Hydrogenation Reduction 2-nitro-3-methylbenzoic acid + H2, Pd/C or Pt/C catalyst, suitable solvent 2-amino-3-methylbenzoic acid High Hydrogen atmosphere; catalysts Pd/C, Pt/C, or Raney nickel used
3 Chlorination 2-amino-3-methylbenzoic acid + chlorination reagent + benzoyl peroxide (1-2% mass) + solvent (DMF, DMAc, sulfolane, or DMSO), 90-110 °C, 1-2 h 2-amino-3-methyl-5-chlorobenzoic acid 63.0-68.4 Solvent volume ratio 1g:3-5 mL; benzoyl peroxide initiates chlorination

This method yields the target chlorinated amino benzoic acid intermediate with high purity (99.0-99.5%) and melting point 238-243 °C. The overall yield is approximately 63-68%.

Advantages:

  • Uses inexpensive, commercially available raw materials.
  • Environmentally friendly compared to methods involving chlorine gas.
  • Short reaction times and relatively simple reaction conditions.
  • Suitable for industrial scale-up.

Alternative Method Using 7-methylindole-2,3-diketone

Two reported methods involve 7-methylindole-2,3-diketone as the starting material:

  • First method: Hydrogen peroxide in sodium hydroxide solution converts diketone to amino acid intermediate, followed by chlorination with N-chlorosuccinimide (NCS) in DMF at 100 °C for 40 minutes.

  • Second method: Chlorination of diketone with chlorine gas in chloroform at ice bath temperature for 24 hours, then reaction with sodium hydroxide and hydrogen peroxide.

Disadvantages:

  • High cost of 7-methylindole-2,3-diketone.
  • Use of chlorine gas causes environmental pollution.
  • Long reaction times and low yields.
  • High energy consumption due to temperature control requirements.

Comparative Analysis of Preparation Methods

Feature Method Using m-Toluic Acid (Nitration/Reduction/Chlorination) Method Using 7-Methylindole-2,3-diketone Method via o-Toluidine Derivatives
Starting Material Cost Low (m-toluic acid) High (7-methylindole-2,3-diketone) Moderate (o-toluidine)
Environmental Impact Low (no chlorine gas) High (chlorine gas used) Moderate (bromine used)
Reaction Time Short (hours) Long (up to 24 hours) Moderate
Yield Moderate to high (63-68%) Low High (>90%)
Purity High (99%) Not specified High (>98%)
Scalability Good Poor due to cost and environmental issues Good

Summary of Key Reaction Conditions for Preferred Method

Step Parameters Details
Nitration Temp: 0-20 °C Use 60-75% nitric acid, preferably 63.5-70%
Time: 1-2 hours Stirring under controlled temperature
Hydrogenation Catalyst: Pd/C, Pt/C, Raney Ni Hydrogen atmosphere, solvent suitable for catalyst
Temp: Ambient to moderate Reduction to amino group
Chlorination Reagent: Chlorination agent + benzoyl peroxide (1-2%) Solvent: DMF, DMAc, sulfolane, or DMSO
Temp: 90-110 °C Time: 1-2 hours
Solvent Ratio 1 g amino acid : 3-5 mL solvent Ensures good solubility and reaction efficiency

Research Findings and Industrial Relevance

  • The preferred nitration-reduction-chlorination sequence using m-toluic acid is well-suited for industrial production due to low cost, environmental safety, and good yields.
  • The use of benzoyl peroxide as a radical initiator in chlorination improves selectivity and yield.
  • Avoidance of chlorine gas and expensive starting materials reduces environmental and economic burdens.
  • The high purity and melting point of the final product confirm the efficiency of the method.
  • The method is scalable and adaptable to continuous flow processes, enhancing industrial applicability.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS Number Substituent Positions Similarity Score Key Differences
Methyl 3-amino-5-chloro-2-methylbenzoate 294190-18-4 3-amino, 5-chloro, 2-methyl 0.91 Methyl at 2-position vs. 4-position
Methyl 2-amino-3-chlorobenzoate 77820-58-7 2-amino, 3-chloro 0.97 No methyl group; amino at 2-position
Methyl 3-amino-5-chlorobenzoate 21961-31-9 3-amino, 5-chloro 0.95 Lacks methyl group
Methyl 5-amino-2-bromo-4-chlorobenzoate L037508 5-amino, 2-bromo, 4-chloro N/A Bromo instead of methyl at 2-position

Key Observations :

  • Positional Isomerism: Methyl 2-amino-3-chlorobenzoate (similarity 0.97) demonstrates that minor shifts in substituent positions (e.g., amino at 2 vs.
  • Halogen Substitution: Methyl 5-amino-2-bromo-4-chlorobenzoate () highlights that bromo groups, being stronger leaving groups, enable distinct reactivity compared to chloro or methyl substituents .

Biological Activity

Methyl 3-amino-5-chloro-4-methylbenzoate, a compound of increasing interest in medicinal chemistry, exhibits various biological activities that have been the subject of numerous studies. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by its aromatic structure, which includes a chlorine atom that influences its chemical reactivity and biological interactions. The compound's molecular formula is C8H8ClNO2C_8H_8ClNO_2 and it has a molecular weight of approximately 187.61 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interactions : The compound acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. It may also inhibit certain kinases, affecting cellular signaling pathways .
  • Gene Expression Modulation : this compound can influence the activity of transcription factors, leading to changes in gene expression associated with cell growth and differentiation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

ParameterValue
GI Absorption High
Blood-Brain Barrier Penetration Yes
CYP Enzyme Inhibition CYP1A2 (Yes), others (No)
Log Kp (Skin Permeation) -6.26 cm/s

These properties suggest that the compound is well-absorbed and can cross the blood-brain barrier, which is advantageous for central nervous system-targeted therapies .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of this compound against several pathogens. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL across different bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity Assessment

In another investigation focused on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis rates, particularly at concentrations above 50 µM, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-5-chloro-4-methylbenzoate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) under reflux, followed by halogenation at the 5-position using Cl₂ or a chlorinating agent like SOCl₂. Key intermediates (e.g., 3-amino-5-chloro-4-methylbenzoic acid) should be characterized via NMR (¹H/¹³C) to confirm regioselectivity and purity. FT-IR can verify ester and amine functional groups. Purity assessment via HPLC (>98%) is critical for downstream applications .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Methodology : Contradictions in NMR or mass spectrometry data may arise from impurities or tautomeric forms. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize the structure and acquire high-resolution spectra. Cross-validate with computational tools (e.g., DFT simulations) to predict chemical shifts and compare with experimental data. For mass spectrometry, employ ESI-MS in positive ion mode to confirm molecular ion peaks .

Q. What are the standard storage conditions to ensure stability of this compound?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Regularly monitor stability via TLC or HPLC to detect degradation products like hydrolysis of the ester group or oxidation of the amine .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenation steps in the synthesis of this compound?

  • Methodology : Chlorination at the 5-position may compete with side reactions (e.g., over-halogenation). Optimize by controlling stoichiometry (1.1–1.3 equiv Cl₂) and temperature (0–5°C). Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Monitor reaction progress via in-situ IR or GC-MS to terminate at the desired stage. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. What strategies are effective for analyzing byproducts in large-scale synthesis?

  • Methodology : Byproducts such as di-chlorinated isomers or ester hydrolysis products can be identified using LC-MS/MS with a C18 column and acetonitrile/water mobile phase. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) help assign structures. For quantification, develop a calibration curve using synthesized reference standards .

Q. How can computational chemistry predict the pharmacological activity of this compound?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) against target receptors (e.g., dopamine D2 or serotonin 5-HT3) using the compound’s 3D structure (optimized via Gaussian software). Compare binding affinities with known antagonists (e.g., benzamide derivatives). Validate predictions with in vitro receptor-binding assays using radiolabeled ligands .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodology : Racemization at the amino group may occur under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess. Opt for mild reaction conditions (e.g., enzymatic esterification) and chiral auxiliaries during synthesis. Consider asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) for stereocontrol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-chloro-4-methylbenzoate
Reactant of Route 2
Methyl 3-amino-5-chloro-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.